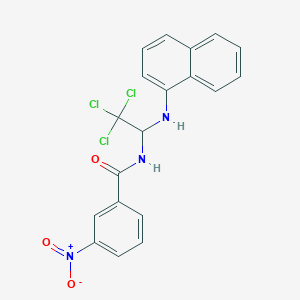![molecular formula C11H17ClN4O3 B2965715 2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide CAS No. 2411184-29-5](/img/structure/B2965715.png)
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CTP' and is used in various biochemical and physiological studies. CTP is known for its ability to inhibit RNA polymerase III, which makes it an important tool for studying transcriptional regulation.
Wissenschaftliche Forschungsanwendungen
CTP is widely used in scientific research, particularly in the field of transcriptional regulation. It is used as an inhibitor of RNA polymerase III, which is responsible for transcribing small non-coding RNAs. CTP has been used to study the regulation of RNA polymerase III transcription in various cellular processes, including cell growth and differentiation. It has also been used to investigate the role of RNA polymerase III in diseases such as cancer and viral infections.
Wirkmechanismus
CTP inhibits RNA polymerase III by binding to the active site of the enzyme. This prevents the enzyme from synthesizing RNA, effectively shutting down transcription. CTP specifically targets the initiation phase of RNA synthesis, preventing the recruitment of the transcription factor TFIIIB to the promoter region of the gene.
Biochemical and Physiological Effects
The inhibition of RNA polymerase III by CTP has several biochemical and physiological effects. It leads to a reduction in the levels of small non-coding RNAs, which are important for various cellular processes. This can affect cell growth, differentiation, and survival. CTP has also been shown to have antiviral effects, particularly against hepatitis B virus, by inhibiting the transcription of viral RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTP in lab experiments is its specificity for RNA polymerase III. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. CTP is also relatively stable and can be easily synthesized in the lab.
However, there are some limitations to using CTP in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, CTP has a relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are several future directions for research involving CTP. One area of interest is the development of more potent and selective inhibitors of RNA polymerase III. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another area of research is the study of the role of RNA polymerase III in various cellular processes, particularly in the context of disease. Finally, there is a need for more in-depth studies on the toxicity and long-term effects of CTP in cells and organisms.
Conclusion
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide, or CTP, is a valuable tool for studying transcriptional regulation in scientific research. Its ability to selectively inhibit RNA polymerase III has led to numerous applications in the study of cellular processes and disease. While there are some limitations to its use, CTP has significant potential for future research in this field.
Synthesemethoden
The synthesis of CTP involves several steps, starting with the preparation of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then reacted with (2R)-2-amino-3-chloropropanoic acid to form the amide bond. The resulting compound is then treated with methoxyacetaldehyde dimethyl acetal to form the oxolane ring, resulting in the final product, CTP.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O3/c1-7(12)11(17)13-3-8-4-16(15-14-8)9-5-19-6-10(9)18-2/h4,7,9-10H,3,5-6H2,1-2H3,(H,13,17)/t7?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJXVUIEYMXBG-RWBYNWAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2COCC2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1=CN(N=N1)[C@@H]2COC[C@H]2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)


![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)
![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)
![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965649.png)
![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2965655.png)